molecular formula C26H34N4O3 B2476608 Ethyl 1-(1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperidine-4-carboxylate CAS No. 1251594-70-3

Ethyl 1-(1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperidine-4-carboxylate

Cat. No. B2476608
CAS RN: 1251594-70-3
M. Wt: 450.583
InChI Key: MWPZWHCHSGWMEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperidine rings would give the molecule a certain degree of rigidity, while the ester group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the ester group could potentially be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar ester group, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 1-(1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperidine-4-carboxylate and related compounds have been synthesized through various chemical reactions, demonstrating the versatility and potential for modification of this chemical class. For instance, Paronikyan et al. (2016) detailed the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, showcasing complex reactions involving ethyl 1-amino derivatives for cyclization to produce novel compounds with potential chemical and biological activities (Paronikyan et al., 2016). Such synthetic routes indicate the capacity for generating diverse chemical entities from the base compound for various applications.

Potential Biological Activities

Research into the biological activities of compounds related to this compound has indicated promising results. For example, compounds synthesized from similar structures have shown remarkable antioxidant activity, as demonstrated by Zaki et al. (2017), who reported on the antioxidant properties of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives (Zaki et al., 2017). These findings suggest that derivatives of this compound could have potential applications in the development of antioxidant agents.

Antimicrobial and Antituberculosis Activity

Novel compounds synthesized from this compound and its analogs have also been explored for their antimicrobial and antituberculosis activities. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's potential role in developing new antituberculosis agents (Jeankumar et al., 2013). These results demonstrate the compound's relevance in the search for new treatments against bacterial infections.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Given its structure, it’s possible that it could interact with various biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential applications. It could also be interesting to explore the synthesis of related compounds .

properties

IUPAC Name

ethyl 1-[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-4-33-26(32)20-11-14-29(15-12-20)25(31)22-6-5-13-30(17-22)24-10-9-23(27-28-24)21-8-7-18(2)19(3)16-21/h7-10,16,20,22H,4-6,11-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZWHCHSGWMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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